3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- is a chemical compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenolic compounds and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted benzopyrans .
Scientific Research Applications
3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: Similar structure but lacks the hydroxy group.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Contains a hydroxy group but differs in the position and presence of a methyl group.
Uniqueness
3H-2-Benzopyran-3-one, 1,4-dihydro-4-hydroxy-7,8-dimethoxy- is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
676124-27-9 |
---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-hydroxy-7,8-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O5/c1-14-8-4-3-6-7(10(8)15-2)5-16-11(13)9(6)12/h3-4,9,12H,5H2,1-2H3 |
InChI Key |
MZJXPELOWWDCHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(C(=O)OC2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.